molecular formula C15H15BrN2O3S2 B2460599 5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide CAS No. 2034410-47-2

5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2460599
CAS No.: 2034410-47-2
M. Wt: 415.32
InChI Key: FBPWALUZTVZWLY-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of heterocyclic compounds that are prevalent in many natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For instance, the total synthesis of certain alkaloids was commenced from specific starting materials, and after several synthetic steps, gave the desired product .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons, making them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. Generally, they are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader category of sulfonamide-derived compounds that have been synthesized for various applications. Research in this area includes the development of new ligands and their metal complexes, characterized by their bonding and structural properties through spectral and analytical methods. The synthesis approaches often aim at optimizing characteristics such as solubility, reactivity, and biological activity through modifications of the sulfonamide group or the thiophene ring. Studies have shown the synthesis of similar compounds through methods like one-pot multicomponent synthesis under specific conditions, indicating the versatility and interest in this class of compounds for chemical synthesis and modification (Chohan & Shad, 2011).

Biological Evaluation

The compound, along with its derivatives, has been evaluated for various biological activities, including antimicrobial, antifungal, and cytotoxic activities. These studies aim to explore the therapeutic potentials of such compounds, particularly as antibacterial and antifungal agents. For instance, a series of compounds synthesized from similar structures have shown high antimicrobial activity against bacterial and fungal strains, highlighting their potential as leads for the development of new antimicrobial agents (Ashok et al., 2015).

Potential Therapeutic Applications

Research on sulfonamide derivatives, including compounds similar to "5-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-sulfonamide," often explores their potential therapeutic applications. These compounds have been studied for their inhibitory activities against enzymes like carbonic anhydrase, which is a target for the development of treatments for conditions such as glaucoma. The optimization of such compounds for topical ocular hypotensive activity indicates their potential application in treating eye conditions (Prugh et al., 1991).

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their structure and the biological system they interact with .

Safety and Hazards

The safety and hazards of indole derivatives can vary widely depending on their structure. Some indole derivatives might have potential hazards, so it’s important to handle them with care .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

Properties

IUPAC Name

5-bromo-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S2/c1-18-7-6-10-8-11(2-3-12(10)18)13(19)9-17-23(20,21)15-5-4-14(16)22-15/h2-8,13,17,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPWALUZTVZWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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